molecular formula C18H21N5O B6758802 N-(6-cyclopropylpyridazin-3-yl)-1-methyl-3,5-dihydro-2H-1,4-benzodiazepine-4-carboxamide

N-(6-cyclopropylpyridazin-3-yl)-1-methyl-3,5-dihydro-2H-1,4-benzodiazepine-4-carboxamide

Cat. No.: B6758802
M. Wt: 323.4 g/mol
InChI Key: XHRHXDHUIAINAR-UHFFFAOYSA-N
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Description

N-(6-cyclopropylpyridazin-3-yl)-1-methyl-3,5-dihydro-2H-1,4-benzodiazepine-4-carboxamide is a complex organic compound that belongs to the class of benzodiazepines and pyridazines. Benzodiazepines are well-known for their psychoactive properties, while pyridazines are recognized for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory effects .

Properties

IUPAC Name

N-(6-cyclopropylpyridazin-3-yl)-1-methyl-3,5-dihydro-2H-1,4-benzodiazepine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O/c1-22-10-11-23(12-14-4-2-3-5-16(14)22)18(24)19-17-9-8-15(20-21-17)13-6-7-13/h2-5,8-9,13H,6-7,10-12H2,1H3,(H,19,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHRHXDHUIAINAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC2=CC=CC=C21)C(=O)NC3=NN=C(C=C3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(6-cyclopropylpyridazin-3-yl)-1-methyl-3,5-dihydro-2H-1,4-benzodiazepine-4-carboxamide involves multiple steps, typically starting with the preparation of the pyridazine and benzodiazepine cores. The reaction conditions often include the use of catalysts, solvents, and specific temperature controls to ensure the desired product yield . Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to optimize efficiency and scalability .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

N-(6-cyclopropylpyridazin-3-yl)-1-methyl-3,5-dihydro-2H-1,4-benzodiazepine-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research focuses on its potential therapeutic effects, particularly in the treatment of anxiety, depression, and other neurological disorders.

    Industry: It is explored for its use in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(6-cyclopropylpyridazin-3-yl)-1-methyl-3,5-dihydro-2H-1,4-benzodiazepine-4-carboxamide involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. It may modulate the activity of gamma-aminobutyric acid (GABA) receptors, leading to anxiolytic and sedative effects. Additionally, the pyridazine moiety may contribute to its anti-inflammatory and anticancer activities by inhibiting specific enzymes and signaling pathways .

Comparison with Similar Compounds

Similar compounds include other benzodiazepine derivatives and pyridazine-based molecules. For example:

N-(6-cyclopropylpyridazin-3-yl)-1-methyl-3,5-dihydro-2H-1,4-benzodiazepine-4-carboxamide is unique due to its combined benzodiazepine and pyridazine structures, offering a diverse range of potential biological activities .

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